1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea
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Overview
Description
1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea is a complex organic compound with potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound is characterized by the presence of a chlorophenyl group, a pyridazinyl group, and a piperazinyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. Common synthetic methods include:
Condensation Reactions: These reactions involve the combination of two or more molecules to form a larger molecule with the elimination of a small molecule such as water.
Multicomponent Reactions: These reactions involve three or more reactants coming together in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the coupling of two molecules through an oxidative process, often using metal catalysts.
Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of biological pathways and mechanisms, particularly those involving enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea can be compared with other similar compounds, such as:
Imidazopyridines: These compounds also contain a pyridazine ring and have similar applications in medicinal chemistry and material science.
Phenylureas: These compounds share the urea functional group and are used in various chemical and industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O/c1-28-12-14-29(15-13-28)21-11-10-19(26-27-21)16-6-8-17(9-7-16)24-22(30)25-20-5-3-2-4-18(20)23/h2-11H,12-15H2,1H3,(H2,24,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVRBUPDZZPIKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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